molecular formula C15H22O3 B12772809 3-Ketoapotrichothecene CAS No. 122470-39-7

3-Ketoapotrichothecene

Cat. No.: B12772809
CAS No.: 122470-39-7
M. Wt: 250.33 g/mol
InChI Key: JJBMWLFFOIHRLZ-XQLPTFJDSA-N
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Description

3-Ketoapotrichothecene is a member of the trichothecene family, which are sesquiterpene epoxides known for their toxic properties. These compounds are produced by Fusarium species, which are fungi that infest grains such as corn, wheat, and barley .

Chemical Reactions Analysis

3-Ketoapotrichothecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Ketoapotrichothecene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ketoapotrichothecene involves the inhibition of eukaryotic protein synthesis. This is achieved by binding to the ribosome and interfering with the elongation step of protein synthesis. The molecular targets include ribosomal proteins and RNA, and the pathways involved are related to the translation process .

Comparison with Similar Compounds

3-Ketoapotrichothecene is unique among trichothecenes due to its specific structure and reactivity. Similar compounds include:

    T-2 Toxin: Another trichothecene with similar toxic properties.

    Deoxynivalenol: Known for causing vomiting and feed refusal in animals.

    Nivalenol: Similar in structure but differs in the presence of additional hydroxyl groups.

These compounds share the common feature of inhibiting protein synthesis but differ in their specific structures and toxicities .

Properties

CAS No.

122470-39-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-3,4a,7,8-tetrahydro-1H-cyclopenta[b][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,12,16H,4-5,7-9H2,1-3H3/t12-,13-,14+,15-/m0/s1

InChI Key

JJBMWLFFOIHRLZ-XQLPTFJDSA-N

Isomeric SMILES

CC1=C[C@H]2[C@](CC1)([C@]3(CC(=O)C[C@]3(O2)CO)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CC(=O)CC3(O2)CO)C)C

Origin of Product

United States

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